molecular formula C16H12F3N3O2S B12420889 Desmethyl Celecoxib-d4

Desmethyl Celecoxib-d4

Cat. No.: B12420889
M. Wt: 371.4 g/mol
InChI Key: MQPLMBSDWYIIID-YKVCKAMESA-N
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Description

Desmethyl Celecoxib-d4 is a deuterium-labeled analog of Desmethyl Celecoxib. It is a selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to the incorporation of stable heavy isotopes like deuterium .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Celecoxib-d4 involves the deuteration of Desmethyl Celecoxib. The process typically includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but with optimized reaction conditions to achieve higher yields and purity. The use of continuous flow chemistry has been reported to enhance the efficiency and reduce reaction times significantly .

Chemical Reactions Analysis

Types of Reactions: Desmethyl Celecoxib-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Desmethyl Celecoxib-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Desmethyl Celecoxib-d4 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The molecular targets and pathways involved include the arachidonic acid pathway, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Uniqueness: Desmethyl Celecoxib-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This property distinguishes it from other similar compounds like Celecoxib and 2,5-Dimethyl Celecoxib .

Properties

Molecular Formula

C16H12F3N3O2S

Molecular Weight

371.4 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24)/i6D,7D,8D,9D

InChI Key

MQPLMBSDWYIIID-YKVCKAMESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)[2H])[2H])S(=O)(=O)N)[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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